molecular formula C30H37N3O2 B2609007 4-butoxy-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide CAS No. 946366-01-4

4-butoxy-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide

Cat. No.: B2609007
CAS No.: 946366-01-4
M. Wt: 471.645
InChI Key: BLYNMJZKYBSFRZ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C30H37N3O2 and its molecular weight is 471.645. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modification

  • Research into the synthesis of related compounds involves multi-step reaction sequences to create derivatives with potential biological activities. For example, Dangi et al. (2010) synthesized a series of compounds through a multistep reaction sequence involving ethyl acetoacetate, various araldeliydes, and ammonia, which were further modified to yield compounds with assigned structures based on elemental analysis, IR, 1H NMR, and mass spectral data (Dangi, Hussain, Sain, & Talesara, 2010).

Potential Biological Activities

  • Investigations into the biological activities of structurally similar compounds have shown significant results. A study by Atwell, Baguley, & Denny (1989) synthesized phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, evaluating them for in vivo antitumor activity. This search aimed at identifying compounds with lower DNA association constants yet active against solid tumors, suggesting a potential therapeutic application in cancer treatment (Atwell, Baguley, & Denny, 1989).

Imaging and Sensor Applications

  • Research by Liu et al. (2019) developed a highly selective fluorescent chemosensor for detecting cobalt(II) ions in living cells, demonstrating the versatility of benzamide derivatives in sensor technology. This sensor showed significant fluorescence enhancement upon Co2+ binding, indicating its potential for trace-level detection in biological environments (Liu et al., 2019).

Drug Discovery and Pharmacological Studies

  • The synthesis and evaluation of tetrahydroisoquinolinyl benzamides as sigma receptor ligands have been explored, with implications for drug development. Xu, Lever, & Lever (2007) synthesized fluorine-containing benzamide analogs as candidate ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors, highlighting the role of such compounds in diagnostic imaging and potentially in the development of therapeutics targeting sigma receptors (Xu, Lever, & Lever, 2007).

Properties

IUPAC Name

4-butoxy-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O2/c1-4-5-20-35-28-16-12-25(13-17-28)30(34)31-21-29(24-10-14-27(15-11-24)32(2)3)33-19-18-23-8-6-7-9-26(23)22-33/h6-17,29H,4-5,18-22H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYNMJZKYBSFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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